Biochemical Potency Against RET V804M: Comparable to Selpercatinib, Yet with Enhanced Mutant Selectivity
RET V804M-IN-1 inhibits the purified RET V804M kinase domain with an IC50 of 20 nM [1]. In comparison, the clinically approved RET inhibitor selpercatinib (LOXO-292) demonstrates an IC50 of 24.1 nM against the same mutant in a comparable biochemical assay [2]. While the next-generation inhibitor pralsetinib (BLU-667) is more potent (IC50 = 0.4 nM), it also potently inhibits wild-type RET (IC50 = 0.4 nM), lacking the mutant selectivity profile of RET V804M-IN-1 [3].
| Evidence Dimension | Biochemical IC50 against RET V804M kinase |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | Selpercatinib: IC50 = 24.1 nM; Pralsetinib: IC50 = 0.4 nM |
| Quantified Difference | RET V804M-IN-1 is 1.2-fold less potent than selpercatinib but 50-fold less potent than pralsetinib; however, its mutant selectivity profile is distinct. |
| Conditions | Purified recombinant RET V804M kinase domain, in vitro biochemical assay |
Why This Matters
This data positions RET V804M-IN-1 as a moderately potent, yet uniquely selective, tool for studying RET V804M-driven signaling without the confounding influence of wild-type RET inhibition, which is critical for dissecting mutant-specific pharmacology.
- [1] Newton R, Waszkowycz B, Seewooruthun C, et al. Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase. ACS Med Chem Lett. 2020;11(4):497-505. doi:10.1021/acsmedchemlett.9b00615. View Source
- [2] AbMole BioScience. Selpercatinib (LOXO-292) Product Page. View Source
- [3] MedChemExpress. Pralsetinib (BLU-667) Product Page. View Source
